molecular formula C13H13NO4 B8388046 4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester

4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester

Cat. No.: B8388046
M. Wt: 247.25 g/mol
InChI Key: XEQCBLADOVMMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5-methoxyquinoline-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C13H13NO4 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 5-methoxy-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)8-7-14-9-5-4-6-10(17-2)11(9)12(8)15/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

XEQCBLADOVMMPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 8-bromo-5-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester (2.3 g, 7.1 mmol), sodium acetate (580 mg, 7.1 mmol) and 10% Pd/C (100 mg) in glacial acetic acid (50 ml) was stirred under H2 (2.5 atm) overnight. The catalyst was removed via filtration, and the reaction mixture was concentrated under reduced pressure. The resulting oil was dissolved in CH2Cl2 (100 mL) and washed with aqueous sodium bicarbonate solution and water. The organic layer was dried, filtered and concentrated. The crude product was purified by column chromatography to afford 5-methoxy-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid ethyl ester as a yellow solid (1 g, 57%).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mg
Type
catalyst
Reaction Step One

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